
2'-O-Acetyl-N-(2-methylpropanoyl)guanosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5R)-4-Hydroxy-2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic compound with significant relevance in various scientific fields
Métodos De Preparación
The synthesis of (2R,3R,4R,5R)-4-Hydroxy-2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves multiple steps, typically starting with the preparation of the purine base. The purine base is then modified through a series of reactions to introduce the isobutyramido and phosphonooxy groups. The final step involves the formation of the tetrahydrofuran ring and the acetylation of the hydroxyl group. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The purine base can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R,3R,4R,5R)-4-Hydroxy-2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The pathways involved often include key signaling cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar compounds include other purine derivatives and nucleoside analogs. Compared to these compounds, (2R,3R,4R,5R)-4-Hydroxy-2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is unique due to its specific functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical properties. Some similar compounds include:
Adenosine: A naturally occurring nucleoside with similar purine structure.
Tenofovir: An antiviral drug with a phosphonooxy group.
Acyclovir: An antiviral drug with a modified purine base.
Propiedades
Número CAS |
61561-83-9 |
|---|---|
Fórmula molecular |
C16H22N5O10P |
Peso molecular |
475.35 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-4-hydroxy-2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-5-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C16H22N5O10P/c1-6(2)13(24)19-16-18-12-9(14(25)20-16)17-5-21(12)15-11(30-7(3)22)10(23)8(31-15)4-29-32(26,27)28/h5-6,8,10-11,15,23H,4H2,1-3H3,(H2,26,27,28)(H2,18,19,20,24,25)/t8-,10-,11-,15-/m1/s1 |
Clave InChI |
FOHRDFOXSSYBSI-ORXWAGORSA-N |
SMILES isomérico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OC(=O)C |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaen-7-yl)hexanoic acid](/img/structure/B12930986.png)
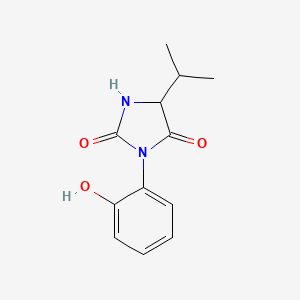
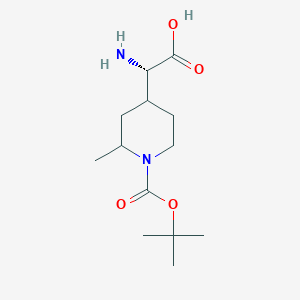
![[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 4-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butylamino]-4-oxobutanoate](/img/structure/B12931007.png)
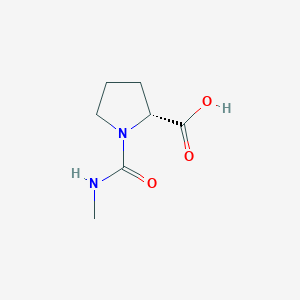


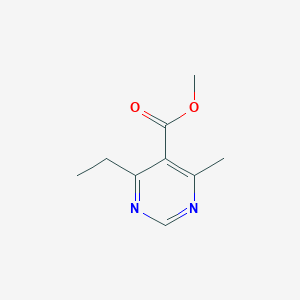
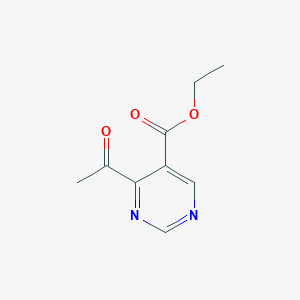
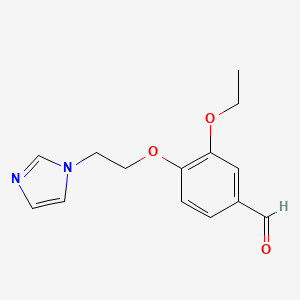
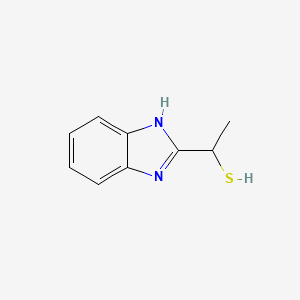
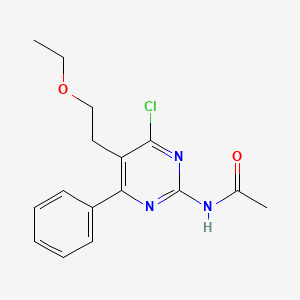
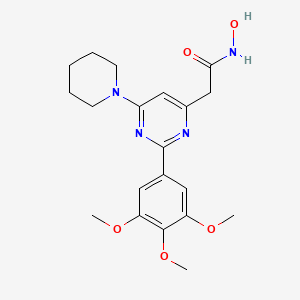
![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)
